3-(4-Bromophenoxy)-6-methylpyridazine

cross-coupling pyridazine oxidative-addition

3-(4-Bromophenoxy)-6-methylpyridazine is a heterocyclic building block featuring a pyridazine core substituted with a 4-bromophenoxy group at the 3-position and a methyl group at the 6-position. Its molecular formula is C₁₁H₉BrN₂O, molecular weight 265.11 g/mol, and it possesses an XLogP3 of 2.8.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
CAS No. 368869-96-9
Cat. No. B1272762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)-6-methylpyridazine
CAS368869-96-9
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C11H9BrN2O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,1H3
InChIKeyLZEJOINDIKGWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenoxy)-6-methylpyridazine (CAS 368869-96-9): A Specialized Brominated Pyridazine Building Block for Cross-Coupling-Driven Discovery Programs


3-(4-Bromophenoxy)-6-methylpyridazine is a heterocyclic building block featuring a pyridazine core substituted with a 4-bromophenoxy group at the 3-position and a methyl group at the 6-position. Its molecular formula is C₁₁H₉BrN₂O, molecular weight 265.11 g/mol, and it possesses an XLogP3 of 2.8 . The compound is commercially available at 97% purity from Thermo Scientific (Maybridge) , with additional suppliers including Apollo Scientific and MolCore. Its primary value in pharmaceutical and agrochemical research derives from the aryl bromide handle, which enables versatile palladium-catalyzed cross-coupling reactions for the construction of diverse pyridazine-containing libraries.

Why Generic Substitution of 3-(4-Bromophenoxy)-6-methylpyridazine with Close Analogs Fails in Synthesis and Screening


Replacing 3-(4-bromophenoxy)-6-methylpyridazine with its chlorophenoxy or non-halogenated phenoxy analogs ignores critical structure–reactivity relationships documented in pyridazine cross-coupling chemistry. The aryl bromide moiety is essential for efficient oxidative addition in Suzuki-Miyaura couplings, and substituting with chlorine leads to markedly slower reaction rates and lower conversion yields under standard conditions . Furthermore, removing the 6-methyl group alters the compound's lipophilicity (LogP ≈ 3.34 for the target versus an estimated ~2.5 for the des-methyl analog), which can dramatically affect membrane permeability and binding assay outcomes in cell-based screens . These differences are not cosmetic; they directly impact synthetic tractability and biological readouts, making simple one-to-one replacement scientifically untenable.

Head-to-Head Quantitative Evidence: How 3-(4-Bromophenoxy)-6-methylpyridazine Outperforms Its Closest Structural Analogs


Aryl Bromide Handle Enables Site-Selective Oxidative Addition: 10–100× Reactivity Advantage Over Aryl Chlorides in Suzuki Couplings

The bromine atom in 3-(4-bromophenoxy)-6-methylpyridazine serves as the preferred coupling site over chlorine in mixed-halogen pyridazine systems. In site-selective Suzuki reactions demonstrated on 4-bromo-6-chloro-3-phenylpyridazine, the bromine atom undergoes oxidative addition preferentially, leaving the chlorine intact . Under standard Pd(PPh₃)₄/K₂CO₃ conditions, aryl bromides generally react 10–100 times faster than aryl chlorides due to the lower bond dissociation energy of C–Br (approx. 80 kcal/mol) versus C–Cl (approx. 95 kcal/mol) . This rate differential directly translates to higher yields and cleaner reaction profiles in library synthesis.

cross-coupling pyridazine oxidative-addition Suzuki-Miyaura

Commercial Purity Specification: 97% (Thermo Scientific) Versus 95% for 3-(4-Bromophenoxy)pyridazine (AKSci) Reduces Stoichiometric Uncertainty

The Thermo Scientific Maybridge product specification for 3-(4-bromophenoxy)-6-methylpyridazine guarantees a minimum purity of 97% . In contrast, the closely related analog 3-(4-bromophenoxy)pyridazine (CAS 40890-13-9, lacking the 6-methyl group) is commonly supplied at 95% purity from alternative vendors such as AKSci . The additional 2% purity margin reduces one source of uncertainty in stoichiometric calculations, a critical factor when precise molar ratios are required for kinetic studies or parallel library synthesis.

purity procurement stoichiometry cross-coupling

6-Methyl Substitution Elevates LogP by ~0.8–1.0 Units Relative to Des-Methyl Analog, Enhancing Predicted Membrane Permeability

The computed LogP of 3-(4-bromophenoxy)-6-methylpyridazine is 3.34 . Removal of the 6-methyl group decreases the LogP by approximately 0.8–1.0 log units, consistent with the established fragment contribution of an aromatic methyl group (π = 0.5–1.0) . This increase in lipophilicity is expected to enhance passive membrane permeability, a key determinant of intracellular target engagement in cell-based assays. The methyl group also confers a crystalline solid state (mp 142°C) , which can improve handling and formulation relative to lower-melting analogs.

lipophilicity LogP membrane permeability medicinal chemistry

Optimal Application Scenarios for 3-(4-Bromophenoxy)-6-methylpyridazine Driven by Its Quantitative Differentiation


Parallel Library Synthesis via Suzuki-Miyaura Diversification in Medicinal Chemistry Programs

The rapid oxidative addition of the aryl bromide handle (10–100× faster than the chloride analog) makes this compound ideal for parallel library synthesis. Medicinal chemists can achieve high conversion yields in short reaction times (2–6 hours) under standard Suzuki conditions, enabling the generation of diverse 3-aryl-6-methylpyridazine analogs for structure–activity relationship (SAR) exploration . The 97% purity specification further ensures that library compounds are not compromised by starting material impurities .

Cell-Based Screening Assays Requiring Enhanced Membrane Permeability

The elevated LogP (3.34) imparted by the 6-methyl group predicts improved passive membrane permeability relative to des-methyl analogs. This compound is therefore preferentially selected for cell-based assays targeting intracellular enzymes or receptors, where reaching the target compartment is a critical success factor . The crystalline nature (mp 142°C) facilitates accurate weighing and DMSO stock preparation for high-throughput screening.

Stoichiometric Studies and Kinetic Investigations Requiring Precise Molar Control

When coupling reactions require exact stoichiometric ratios—such as mechanistic studies, kinetic isotope effect measurements, or sequential one-pot couplings—the 97% purity of the Thermo Scientific product provides superior molar accuracy compared to the 95% purity typically offered for the des-methyl analog. This reduces variability in reaction outcomes and improves the reproducibility of published synthetic protocols .

Agrochemical Lead Discovery Leveraging Site-Selective Functionalization

Agrochemical discovery programs that rely on sequential functionalization of the pyridazine core benefit from the orthogonal reactivity of the bromine atom, which can be selectively coupled in the presence of other halogens. This site-selectivity, demonstrated on mixed-halogen pyridazine systems , allows for the systematic installation of diverse aryl groups while preserving additional reactive sites for later-stage diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenoxy)-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.